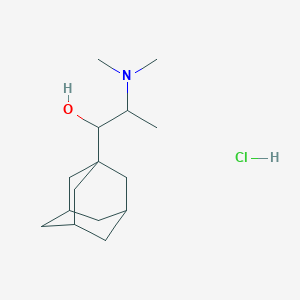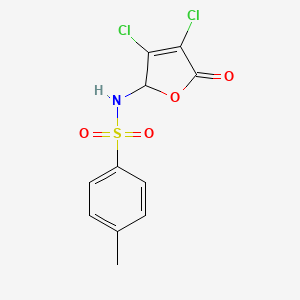![molecular formula C20H19N3OS B5211742 N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide, also known as PPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
科学的研究の応用
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibitors like N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide have been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
作用機序
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate proteins, leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide leads to increased insulin signaling and glucose uptake, resulting in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to have off-target effects on other proteins, which may limit its therapeutic potential.
実験室実験の利点と制限
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is a potent and selective inhibitor of PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has off-target effects on other proteins, which may complicate data interpretation. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
Future research on N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide should focus on developing more potent and selective inhibitors of PTP1B that have fewer off-target effects. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in clinical trials to determine their safety and efficacy in treating type 2 diabetes and obesity. Finally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in combination with other anti-diabetic and anti-obesity drugs to determine their potential synergistic effects.
合成法
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide can be synthesized using a multistep synthetic route that involves the reaction of 4-chloro-6-phenylpyrimidine with thiourea to form 6-phenyl-4-pyrimidinylthiourea. This intermediate is then reacted with 2-bromo-N-phenylbutanamide to form N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
特性
IUPAC Name |
N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-18(20(24)23-16-11-7-4-8-12-16)25-19-13-17(21-14-22-19)15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRGZQPZJXHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5211659.png)



![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
